8-Fluoroquinoline-2,4(1H,3H)-dione
Overview
Description
8-Fluoroquinoline-2,4(1H,3H)-dione is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a fluorine atom at the 8th position and two keto groups at the 2nd and 4th positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoroquinoline-2,4(1H,3H)-dione typically involves the fluorination of quinoline derivatives followed by oxidation to introduce the keto groups. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The oxidation step can be achieved using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis. Solvent selection and temperature control are crucial factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
8-Fluoroquinoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinoline-2,4,8-trione.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming 8-fluoroquinoline-2,4-diol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alkoxides
Major Products Formed
Oxidation: Quinoline-2,4,8-trione
Reduction: 8-Fluoroquinoline-2,4-diol
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
8-Fluoroquinoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 8-Fluoroquinoline-2,4(1H,3H)-dione involves its interaction with various molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The keto groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may inhibit enzymes or interfere with DNA replication, leading to its biological effects.
Comparison with Similar Compounds
8-Fluoroquinoline-2,4(1H,3H)-dione can be compared with other quinoline derivatives such as:
Quinoline-2,4-dione: Lacks the fluorine atom, resulting in different biological properties.
8-Chloroquinoline-2,4(1H,3H)-dione: Chlorine substitution instead of fluorine, affecting its reactivity and applications.
8-Methylquinoline-2,4(1H,3H)-dione: Methyl group at the 8th position, altering its chemical behavior.
The presence of the fluorine atom in this compound makes it unique, as it enhances the compound’s stability and biological activity compared to its non-fluorinated counterparts.
Properties
IUPAC Name |
8-fluoro-1H-quinoline-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-3-1-2-5-7(12)4-8(13)11-9(5)6/h1-3H,4H2,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKNQJKWUZYINN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C(=CC=C2)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471646 | |
Record name | 8-Fluoroquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148356-14-3 | |
Record name | 8-Fluoroquinoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10471646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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